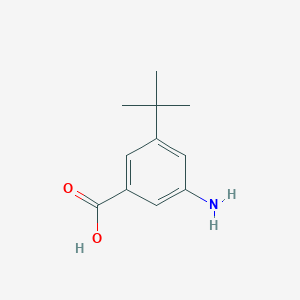

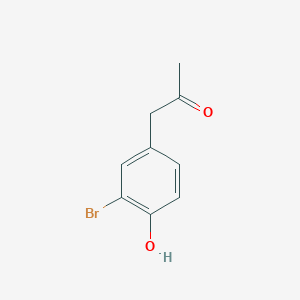

3-Amino-5-methylpyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-aminopyridin-2(1H)-one derivatives has been explored in various contexts due to their potential biological activities. Paper describes the synthesis of a series of nonnucleoside derivatives that were evaluated for their HIV-1 reverse transcriptase inhibitory properties. Two compounds from this series were found to be potent and highly selective, leading to their selection for clinical trials as antiviral agents. Similarly, paper reports a flexible three-component synthesis of novel δ-amino acids incorporating an imidazo[1,2-a]pyridine backbone, demonstrating the versatility of pyridinone derivatives in synthetic chemistry. Paper details the synthesis of new 3-(arylmethyl)aminopyridine-2(1H)-one derivatives, which were tested for neurotropic activity, indicating the potential for these compounds in neurological applications.

Molecular Structure Analysis

The molecular structure of pyridinone derivatives has been extensively studied. Paper provides a comprehensive analysis of the molecular structure of a novel phthalide derivative using X-ray diffraction, IR spectroscopy, and quantum chemical computation. The study confirms the crystalline structure and provides detailed insights into the electronic and thermodynamic properties of the compound. Paper discusses the crystal structures of various pyridine derivatives, highlighting the importance of hydrogen bonding in the assembly of these compounds.

Chemical Reactions Analysis

The reactivity of pyridinone derivatives is a key area of interest. Paper mentions the formation of Schiff bases from the reaction of 3-amino-6-methyl-4-phenylpyridine-2(1H)-one with aromatic aldehydes, followed by reduction to form 3-(arylmethylamino) derivatives. Paper investigates the synthesis of a new Schiff base through a condensation reaction, further emphasizing the reactivity of the pyridinone moiety in forming new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminopyridin-2(1H)-one derivatives are influenced by their molecular structure and substituents. Paper provides a detailed analysis of the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of a phthalide derivative. Paper explores the tautomeric equilibrium of a pyrazinone derivative, which is crucial for understanding its hydrogen bonding and potential as a nucleoside base analog. Paper examines the vibrational studies and quantum chemical calculations of nitroderivatives of 2-amino-4-methylpyridine, providing insights into their molecular vibrations and stability.

Applications De Recherche Scientifique

Structural and Chemical Analysis

- X-ray diffraction and DFT calculations : The structure of a derivative of 3-Amino-5-methylpyridin-2(1H)-one was analyzed using X-ray diffraction and DFT calculations. This analysis helped in understanding its crystalline structure and electronic properties, which are crucial for its application in various fields (Yılmaz et al., 2020).

Biological Interactions and Activities

- DNA Binding and Antioxidant Activities : The compound demonstrated significant antioxidant activities and the ability to bind to DNA, which could have implications in biomedical research and drug development (Yılmaz et al., 2020).

- Antimicrobial Activity : A study on a similar compound, [Ag(2-amino-3-methylpyridine)(2)]NO(3), showed considerable antimicrobial activity, suggesting potential use in combating infections (Abu-Youssef et al., 2010).

Photochemical Properties

- Photoinduced Tautomerism : Research on 2-amino-5-methylpyridine showed photoinduced amino-imino tautomerism, which could be relevant in photodynamic therapy or in the study of light-induced molecular changes (Akai et al., 2006).

Material Science and Catalysis

- Synthesis of Derivatives for Material Science : Synthesis of various derivatives from 3-Amino-5-methylpyridin-2(1H)-one has been explored for potential applications in material science and catalysis (Machado et al., 2013).

Fragmentation Studies

- Fragmentation Analysis : Studies have investigated the fragmentation of 2-amino-3-methylpyridine, which is important in understanding the stability and reactivity of its derivatives in various environments (Okada et al., 2008).

Safety And Hazards

Propriétés

IUPAC Name |

3-amino-5-methyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-2-5(7)6(9)8-3-4/h2-3H,7H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMWKBGTHYWHGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628117 |

Source

|

| Record name | 3-Amino-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-methylpyridin-2(1H)-one | |

CAS RN |

52334-51-7 |

Source

|

| Record name | 3-Amino-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B1291765.png)

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1291770.png)